N-(4-ethylphenyl)-2-morpholinoacetamide
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Overview
Description
N-(4-ethylphenyl)-2-morpholinoacetamide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a morpholine ring attached to an acetamide group, which is further substituted with a 4-ethylphenyl group. The unique structure of this compound makes it a valuable subject for studies in medicinal chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-2-morpholinoacetamide typically involves the reaction of 4-ethylphenylamine with chloroacetyl chloride to form an intermediate, which is then reacted with morpholine to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Step 1: 4-ethylphenylamine reacts with chloroacetyl chloride in the presence of triethylamine to form N-(4-ethylphenyl)-2-chloroacetamide.
Step 2: N-(4-ethylphenyl)-2-chloroacetamide is then reacted with morpholine to produce this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-2-morpholinoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-ethylphenyl)-2-morpholinoacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-morpholinoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, thereby influencing their activity. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylphenyl)-2-morpholinoacetamide
- N-(4-chlorophenyl)-2-morpholinoacetamide
- N-(4-bromophenyl)-2-morpholinoacetamide
Comparison
N-(4-ethylphenyl)-2-morpholinoacetamide is unique due to the presence of the ethyl group, which can influence its lipophilicity, solubility, and overall biological activity compared to its analogs with different substituents. The ethyl group may enhance the compound’s ability to penetrate cell membranes, making it more effective in certain biological applications.
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-morpholin-4-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-2-12-3-5-13(6-4-12)15-14(17)11-16-7-9-18-10-8-16/h3-6H,2,7-11H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXLFVKFLCUWJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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